Boc-allo-Ile-OH, also known as N-Boc-allo-isoleucine, is a protected amino acid with the molecular formula C12H23NO4 and a molecular weight of approximately 245.31 g/mol. It features a tert-butyloxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect the amino group of the amino acid during
The synthesis of Boc-allo-Ile-OH typically involves several steps:
Boc-allo-Ile-OH is primarily used in:
Interaction studies involving Boc-allo-Ile-OH derivatives often focus on their binding affinities and activities against specific biological targets, such as ion channels or receptors. These studies help elucidate the role of specific amino acids in biological processes and contribute to understanding how modifications can enhance or inhibit biological activity .
Boc-allo-Ile-OH shares similarities with several other protected amino acids and derivatives. Here are some comparable compounds:
Compound Name | Structure Characteristics | Unique Aspects |
---|---|---|
Boc-Isoleucine | Standard isoleucine with a Boc group | More widely used due to its natural occurrence |
Boc-Leucine | Leucine derivative with a Boc group | Larger side chain compared to allo-isoleucine |
N-Boc-D-Alanine | Alanine derivative with a Boc group | Smaller side chain; often used as a control |
Boc-Threonine | Threonine derivative with a Boc group | Contains a hydroxyl group; different reactivity |
The uniqueness of Boc-allo-Ile-OH lies in its specific stereochemistry and branched structure, which can influence the folding and function of peptides synthesized from it, making it valuable for specialized applications in peptide chemistry .